molecular formula C10H12O4 B15328429 Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

Cat. No.: B15328429
M. Wt: 196.20 g/mol
InChI Key: JGYRNOKGPXYAGS-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is a β-keto ester featuring a 2,5-dimethylfuran substituent. This compound is synthesized via condensation reactions involving methyl malonyl chloride and substituted aromatic/heteroaromatic amines or alcohols, as exemplified in the synthesis of related β-keto esters . The furan ring introduces heteroaromaticity and steric bulk, while the methyl ester group influences solubility and reactivity.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

InChI

InChI=1S/C10H12O4/c1-6-4-8(7(2)14-6)9(11)5-10(12)13-3/h4H,5H2,1-3H3

InChI Key

JGYRNOKGPXYAGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate typically involves the reaction of 2,5-dimethylfuran with a suitable esterifying agent under controlled conditions. One common method includes the use of methyl acetoacetate as a starting material, which undergoes a condensation reaction with 2,5-dimethylfuran in the presence of a base catalyst such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds with anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in critical metabolic pathways, leading to antimicrobial or anticancer effects. The furan ring structure allows for strong binding interactions with target proteins, enhancing its efficacy.

Comparison with Similar Compounds

The structural and functional properties of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate are compared below with four analogs, highlighting substituent effects, ester groups, and physicochemical characteristics.

Structural and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts
Compound Name Core Structure Substituent(s) Key Effects
This compound β-keto ester 2,5-Dimethylfuran-3-yl Heteroaromaticity, moderate electron donation, steric hindrance from methyl groups
Methyl 3-(4-Benzoylphenylamino)-3-oxopropanoate β-keto ester with amide 4-Benzoylphenylamino Enhanced hydrogen bonding (amide), increased rigidity due to benzophenone
Ethyl 3-(3,5-Difluorophenyl)-2,2-dimethyl-3-oxopropanoate β-keto ester 3,5-Difluorophenyl, 2,2-dimethyl Electron-withdrawing fluorine atoms, steric bulk from dimethyl group
Ethyl 3-(3,5-Dimethoxyphenyl)-3-oxopropanoate β-keto ester 3,5-Dimethoxyphenyl Electron-donating methoxy groups, improved solubility in polar solvents
Methyl 3-(4-Chlorophenyl)-3-oxopropanoate derivative β-keto ester with imidazolidinone 4-Chlorophenyl, imidazolidinone Electron-withdrawing chlorine, additional hydrogen-bonding sites

Key Observations :

  • Heteroaromatic vs.
  • Electron Effects: Electron-donating groups (e.g., methoxy in ) increase nucleophilicity at the keto position, while electron-withdrawing groups (e.g., Cl in , F in ) stabilize the enolate form, altering reactivity in alkylation or condensation reactions.

Ester Group Variations

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) generally exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., ). Ethyl esters may enhance lipid solubility, as seen in ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate (molecular weight: 256.24 g/mol) .
Table 2: Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility Trends
This compound C10H12O4 196.20 Moderate in DCM/THF
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate C13H14F2O3 256.24 Low polarity solvents
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate C13H16O5 252.26 High in methanol/ethanol
Methyl 3-(4-chlorophenyl) derivative C20H19ClN2O5 402.83 Variable (depends on crystal packing)

Key Observations :

  • The target compound’s lower molecular weight (196.20 g/mol) suggests easier purification via distillation compared to bulkier analogs like (402.83 g/mol).
  • Fluorinated derivatives (e.g., ) exhibit reduced solubility in polar solvents due to hydrophobic fluorine atoms, whereas methoxy-substituted compounds (e.g., ) show improved polarity-driven solubility .

Biological Activity

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C10H12O4C_{10}H_{12}O_4 and is characterized by the presence of a furan ring, which is known for its reactivity and ability to participate in various biological interactions. The compound's structure can be represented as follows:

Molecular Structure C10H12O4\text{Molecular Structure }\text{C}_{10}\text{H}_{12}\text{O}_{4}

The biological activity of this compound is attributed to its structural features, particularly the furan ring and the carbonyl group. These components facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Enzyme Interaction : The carbonyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes. This mechanism is crucial for its potential anti-inflammatory and antimicrobial activities.
  • Signaling Pathways : The compound may modulate signaling pathways by influencing the expression of genes involved in inflammatory responses and microbial resistance.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli256 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various in vitro studies. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.

  • Mechanism : The compound appears to interact with specific receptors that regulate inflammatory responses, potentially leading to reduced inflammation in cellular models.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that:

  • The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • It was particularly effective against multi-drug resistant strains, highlighting its potential as a novel therapeutic agent.

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, this compound was tested in a murine model of inflammation. The results indicated:

  • A significant reduction in edema compared to control groups.
  • Downregulation of pro-inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
Methyl 2-amino-3-(thiophen-2-yl)propanoateContains thiophene ringAntimicrobial
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoateBrominated thiophene ringEnhanced antimicrobial effects
Methyl 3-(5-methoxycarbonylfuran-2-yl)-3-oxopropanoateAdditional methoxycarbonyl groupPotential anticancer properties

This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the potential for targeted modifications to enhance therapeutic efficacy.

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